3-Methyl-3'-morpholinomethyl Benzophenone (CAS 898765-01-0): A Strategic Scaffold in Kinase Inhibition and Drug Discovery
3-Methyl-3'-morpholinomethyl Benzophenone (CAS 898765-01-0): A Strategic Scaffold in Kinase Inhibition and Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the design of targeted therapeutics requires building blocks that seamlessly balance lipophilicity, target affinity, and aqueous solubility. 3-Methyl-3'-morpholinomethyl benzophenone (CAS 898765-01-0) has emerged as a highly versatile, advanced intermediate. By combining a rigid, photo-reactive di-aryl ketone core with a morpholine solubilizing moiety, this compound serves as a privileged scaffold for developing small-molecule inhibitors targeting the ATP-binding sites of kinases (e.g., PI3K, p38 MAPK) and modulating arachidonic acid pathways[1].
As a Senior Application Scientist, I have structured this technical whitepaper to provide drug development professionals with a deep dive into the physicochemical rationale, synthetic methodology, and analytical validation of this critical building block.
Physicochemical Profiling & Structural Logic
The utility of 3-Methyl-3'-morpholinomethyl benzophenone in drug discovery is not coincidental; it is dictated by precise structural causality.
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The Morpholine Moiety: Highly basic amines (pKa > 9) frequently bind to the hERG potassium channel, introducing severe cardiotoxicity risks (QT prolongation). The inclusion of the morpholine ring—where the electronegative oxygen atom inductively lowers the nitrogen's pKa to approximately 8.3—mitigates this hERG liability. Furthermore, it acts as a weak base that enhances aqueous solubility and serves as a hydrogen-bond acceptor at the solvent interface of protein targets.
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The Benzophenone Core: The carbonyl group acts as a critical hydrogen-bond acceptor, frequently interacting with the backbone amides in the hinge region of kinases. The di-aryl system provides a rigid, hydrophobic shield that occupies adjacent lipophilic pockets[1].
Table 1: Physicochemical and Structural Properties
| Parameter | Specification | Causality / Application Relevance |
| CAS Number | 898765-01-0[2] | Unique registry identifier for procurement and QC. |
| Molecular Formula | C₁₉H₂₁NO₂[3] | Defines the exact atomic composition. |
| Molecular Weight | 295.38 g/mol [3] | Optimal fragment size; leaves room for further elaboration without exceeding Lipinski's Rule of 5. |
| SMILES | CC1=CC=CC(=C1)C(=O)C1=CC(CN2CCOCC2)=CC=C1[3] | Facilitates in silico docking and pharmacophore mapping. |
| Storage | Sealed in dry, 2-8°C[3] | Prevents N-oxidation of the morpholine ring over time. |
Synthetic Methodology & Validation Protocol
To ensure high purity and avoid over-alkylation, the synthesis of 3-Methyl-3'-morpholinomethyl benzophenone is best achieved via a Weinreb amide coupling .
Causality of the Weinreb Amide: Reacting an organolithium reagent directly with an ester or acid chloride often leads to over-addition, yielding a tertiary alcohol. The Weinreb amide (N-methoxy-N-methylamide) forms a stable, five-membered chelated tetrahedral intermediate with the lithium ion. This intermediate survives until the reaction is quenched with aqueous acid, at which point it collapses exclusively to the desired ketone, preventing secondary nucleophilic attacks.
Step-by-Step Protocol: Weinreb Amide Route
Phase 1: Reductive Amination
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Reagents: Dissolve 1.0 eq of 3-bromobenzaldehyde and 1.2 eq of morpholine in anhydrous dichloroethane (DCE).
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Reaction: Add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at 0°C. Rationale: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion intermediate without reducing the aldehyde.
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Workup: Stir at room temperature for 12 hours. Quench with saturated NaHCO₃, extract with dichloromethane (DCM), and concentrate to yield 4-(3-bromobenzyl)morpholine.
Phase 2: Lithiation and Coupling 4. Lithiation: Dissolve 4-(3-bromobenzyl)morpholine in anhydrous THF. Cool to -78°C under an argon atmosphere. Dropwise add 1.1 eq of n-Butyllithium (n-BuLi). Stir for 30 minutes to ensure complete halogen-metal exchange. 5. Electrophilic Addition: Slowly add a solution of 3-methyl-N-methoxy-N-methylbenzamide (1.0 eq in THF) to the reaction mixture at -78°C. 6. Quenching: Allow the mixture to warm to 0°C over 2 hours. Quench the stable tetrahedral intermediate by adding 1M HCl. Self-Validation: The immediate color change and phase separation indicate the collapse of the intermediate into the ketone. 7. Purification: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 7:3) to yield the pure 3-Methyl-3'-morpholinomethyl benzophenone[3].
Synthetic workflow of 3-Methyl-3'-morpholinomethyl benzophenone via Weinreb amide coupling.
Application in Targeted Therapeutics
The structural topology of 3-Methyl-3'-morpholinomethyl benzophenone makes it highly applicable in the synthesis of kinase inhibitors and anti-inflammatory agents. Research demonstrates that benzophenone-morpholine derivatives exhibit potent activity against targets like p38α MAP kinase and cyclooxygenase (COX) pathways[1].
When incorporated into a larger drug molecule, the benzophenone acts as a conformational lock. The carbonyl oxygen forms a critical hydrogen bond with the kinase hinge region (e.g., the backbone NH of Met/Cys residues). Simultaneously, the 3-methylphenyl ring projects into the hydrophobic pocket II of the ATP-binding site, while the morpholinomethyl group extends out toward the solvent-exposed region, improving the overall pharmacokinetic (PK) profile.
Pharmacophore mapping of the morpholinomethyl benzophenone scaffold in kinase targets.
Analytical Validation & Quality Control
To establish a self-validating system, rigorous analytical QC must be performed on the synthesized or procured compound. The following parameters ensure the structural integrity and purity (≥98%) required for advanced biological screening[3].
Table 2: Analytical QC Parameters
| Analytical Technique | Expected Observation | Causality / Validation Purpose |
| LC-MS (ESI+) | [M+H]⁺ peak at m/z 296.4 | Confirms the exact molecular weight and successful coupling of the two aromatic systems. |
| ¹H NMR (400 MHz, CDCl₃) | Singlet at ~3.5 ppm (2H) | Validates the presence of the methylene bridge between the phenyl ring and the morpholine nitrogen. |
| ¹H NMR (400 MHz, CDCl₃) | Multiplets at ~3.7 ppm (4H) | Confirms the intact morpholine ring (CH₂ adjacent to Oxygen). |
| HPLC (Reverse Phase) | Single sharp peak (>98% AUC) | Ensures the absence of unreacted Weinreb amide or debrominated side products. |
References
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National Institutes of Health (PMC) Title: Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents URL:[Link]
